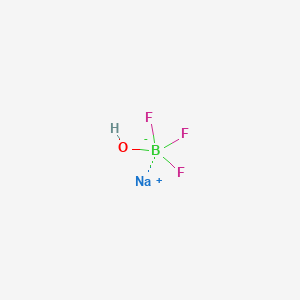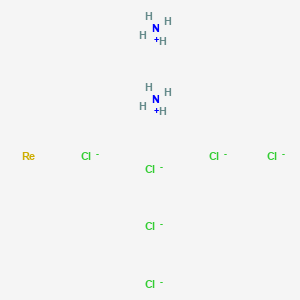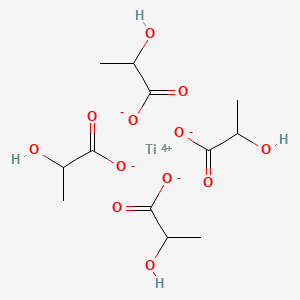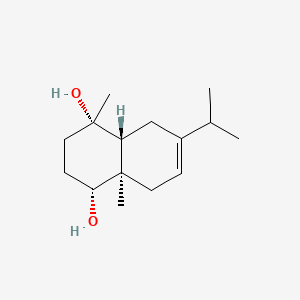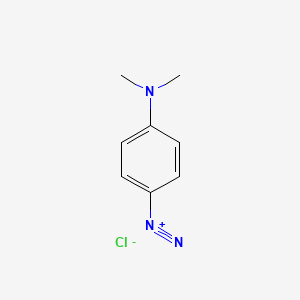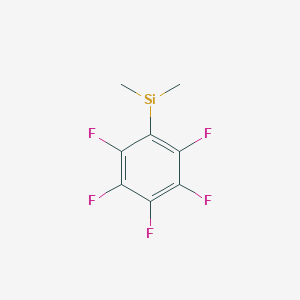
lead(2+) 2,4-dinitroresorcinolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lead(2+) 2,4-dinitroresorcinolate is a chemical compound with the molecular formula C₁₄H₈N₄O₁₆Pb. It is a lead salt of 2,4-dinitroresorcinol, a polynitrophenol derivative. This compound is known for its applications in various scientific and industrial fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Lead(2+) 2,4-dinitroresorcinolate can be synthesized through the dinitrosation of resorcinol followed by the alkaline oxidation of 2,4-dinitrosoresorcinol . The process involves the following steps:
Dinitrosation of Resorcinol: Resorcinol is treated with a nitrating agent to introduce nitro groups at the 2 and 4 positions.
Alkaline Oxidation: The resulting 2,4-dinitrosoresorcinol is then oxidized under alkaline conditions to form 2,4-dinitroresorcinol.
Formation of Lead Salt: The 2,4-dinitroresorcinol is reacted with a lead salt, such as lead acetate or lead nitrate, to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and oxidation processes, followed by the precipitation of the lead salt. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Lead(2+) 2,4-dinitroresorcinolate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Further nitrated or oxidized derivatives.
Reduction: Amino derivatives of resorcinol.
Substitution: Various substituted resorcinol derivatives depending on the nucleophile used.
科学的研究の応用
Lead(2+) 2,4-dinitroresorcinolate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals and as a diagnostic agent.
Industry: Utilized in the production of explosives and as a component in pyrotechnic compositions
作用機序
The mechanism of action of lead(2+) 2,4-dinitroresorcinolate involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. The lead ion can also interact with proteins and nucleic acids, potentially disrupting their function.
類似化合物との比較
Lead(2+) 2,4-dinitroresorcinolate can be compared with other lead salts of polynitrophenols, such as:
Lead mononitroresorcinol: Used in fuse heads and has lower sensitivity compared to 2,4-dinitroresorcinolate.
Lead trinitroresorcinol: Used in detonators and has higher sensitivity due to the additional nitro group.
The uniqueness of this compound lies in its specific balance of sensitivity and stability, making it suitable for various applications where controlled reactivity is required.
特性
CAS番号 |
13406-89-8 |
|---|---|
分子式 |
C6H4N2O6Pb |
分子量 |
407 g/mol |
IUPAC名 |
2,6-dinitrocyclohexa-3,5-diene-1,3-diolate;lead(2+) |
InChI |
InChI=1S/C6H5N2O6.Pb/c9-4-2-1-3(7(11)12)6(10)5(4)8(13)14;/h1-2,5-6,9H;/q-1;+2/p-1 |
InChIキー |
ZDNLBGAMXYZGLZ-UHFFFAOYSA-M |
正規SMILES |
C1=C(C(C(C(=C1)[N+](=O)[O-])[O-])[N+](=O)[O-])[O-].[Pb+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


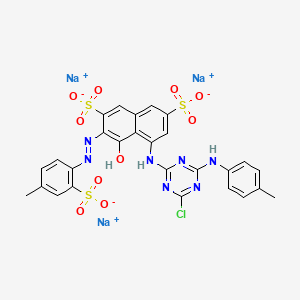
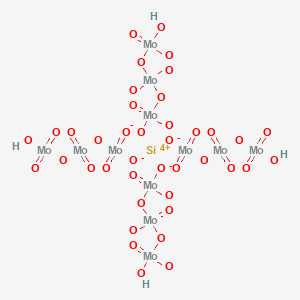
![(13Z)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,11-trien-5-one](/img/structure/B1143851.png)
